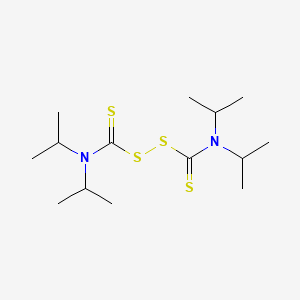

Tetraisopropylthiuram disulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

di(propan-2-yl)carbamothioylsulfanyl N,N-di(propan-2-yl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2S4/c1-9(2)15(10(3)4)13(17)19-20-14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYREEAWHZRZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=S)SSC(=S)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194309 | |

| Record name | Disulfide, bis(diisopropylthiocarbamoyl) (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4136-91-8 | |

| Record name | N,N,N',N'-Tetraisopropylthiuram disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraisopropylthiuram disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(diisopropylthiocarbamoyl) (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraisopropylthiuram Disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H0EJ3KXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crystal Structure Analysis of Tetraisopropylthiuram Disulfide: From Synthesis to Structural Insights and Pharmaceutical Implications

An in-depth technical guide by a Senior Application Scientist

Foreword for the Modern Researcher

In the realms of materials science and pharmaceutical development, the adage "structure dictates function" is a foundational principle. For the class of organosulfur compounds known as tetraalkylthiuram disulfides, this principle holds profound significance. These molecules are not merely academic curiosities; they are active components in industrial processes and, increasingly, are being investigated for potent therapeutic activities, including anticancer applications.[1][2] Tetraisopropylthiuram disulfide (TIPTDS), with its bulky isopropyl moieties, presents a unique case study in steric influence on molecular conformation, crystal packing, and, by extension, biological activity.

This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a rigid, textbook format in favor of a narrative that mirrors the scientific process itself—from the rational synthesis of the target compound to the elucidation of its three-dimensional structure and the interpretation of that structure in a functional context. We will delve into the causality behind experimental choices, grounding every protocol in principles of self-validation and scientific integrity. Our exploration will be supported by authoritative data from closely related analogs, providing a robust framework for understanding the titular compound.

Part 1: Synthesis and High-Purity Crystallization

The Imperative of the Perfect Crystal

The journey to structural elucidation begins not at the diffractometer, but at the laboratory bench. The quality of the final crystal structure is inextricably linked to the purity and perfection of the single crystal from which the data is collected. For molecules like this compound, the conformational flexibility of the alkyl chains presents a significant crystallization challenge. Achieving a well-ordered crystal lattice requires a meticulously executed synthesis to eliminate impurities that can inhibit nucleation, followed by a patient and controlled crystallization process.

Protocol 1: Synthesis of this compound

The synthesis of tetraalkylthiuram disulfides is generally achieved through the oxidative coupling of two dithiocarbamate units.[3] However, the use of secondary amines that are sterically hindered at the α-carbon, such as diisopropylamine, necessitates a modified approach to achieve high yields and avoid side reactions.[1] The following protocol is a robust system for producing high-purity TIPTDS.

Methodology:

-

Anhydrous Conditions: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). This is critical because the organolithium reagent used is highly reactive with water and atmospheric moisture.

-

Amine Deprotonation: In a flask equipped with a magnetic stirrer, dissolve diisopropylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add tert-Butyllithium (tBuLi) (2.0 equivalents) dropwise to the cooled solution. The use of a strong, non-nucleophilic base like tBuLi ensures efficient deprotonation of the sterically hindered amine without competing side reactions.[1] Stir for 30 minutes at -78 °C.

-

Dithiocarbamate Formation: Add carbon disulfide (CS₂) (2.0 equivalents) dropwise to the lithium diisopropylamide solution. The reaction is exothermic; maintain the temperature at -78 °C. Allow the reaction to stir for 2 hours as it gradually warms to room temperature. The solution will typically turn a deep yellow or orange, indicating the formation of the lithium diisopropyldithiocarbamate salt.

-

Oxidative Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of iodine (I₂) (1.0 equivalent) in THF dropwise. Iodine acts as a mild and effective oxidizing agent to couple the dithiocarbamate anions, forming the disulfide bond.

-

Workup and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of this compound (TIPTDS).

Protocol 2: Crystallization for X-ray Diffraction

The definitive structure of a molecule is revealed through its crystalline form. The slow evaporation technique is a reliable method for obtaining diffraction-quality single crystals.

Methodology:

-

Solvent Selection: Choose a solvent in which the purified TIPTDS is moderately soluble. Dichloromethane (CH₂Cl₂) is an excellent starting choice, as demonstrated for the analogous tetraisobutylthiuram disulfide.[4]

-

Solution Preparation: Prepare a nearly saturated solution of TIPTDS in the chosen solvent at room temperature.

-

Crystal Growth: Filter the solution through a syringe filter into a clean vial. Cover the vial with a cap that is pierced with a few small holes or with parafilm with needle punctures. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment. Over several days to a week, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

-

Harvesting: Once well-formed, block-shaped crystals are observed, carefully harvest them from the mother liquor.

Part 2: The X-ray Crystallography Workflow

From a Single Crystal to a 3D Molecular Blueprint

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams contain the information required to map the electron density within the crystal's unit cell, thereby revealing the atomic positions.[5] For drug development, this is not merely an academic exercise; it provides the exact bond lengths, bond angles, and intermolecular interactions that govern how a molecule will interact with its biological target.

Experimental Protocol: A Self-Validating System

-

Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size, is selected under a microscope. It should be free of cracks and other visible defects. The crystal is mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of angles while exposing it to the X-ray beam. A detector records the position and intensity of thousands of diffracted reflections.[5]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., background noise, beam intensity fluctuations) and to integrate the intensities of each reflection. This step yields a list of unique reflections and their corresponding intensities.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides a highly accurate and precise picture of the molecule in the crystalline state.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Part 3: The Crystal Structure of this compound and its Analogs

While a published crystal structure specifically for this compound is not available in the searched literature, its structural parameters can be reliably inferred from the well-characterized structures of its close analogs, particularly tetraisobutylthiuram disulfide and tetramethylthiuram disulfide (Thiram).[4][6][7]

Core Molecular Geometry

The defining feature of thiuram disulfides is the presence of two planar dithiocarbamate groups linked by a disulfide (S-S) bond.[3] The C-N bond within the dithiocarbamate moiety exhibits significant double-bond character, resulting in a short bond length (approx. 1.33 Å) and restricted rotation.[3] The molecule possesses a non-planar, propeller-like conformation. A key feature is the dihedral angle between the two NCS₂ planes, which typically approaches 90°.[3] For the closely related tetraisobutylthiuram disulfide, this angle is 85.91(5)°.[4][6] The C—S—S—C torsion angle is also a critical conformational parameter, found to be -85.81(2)° in the isobutyl analog.[4][6]

Key Crystallographic and Bond Parameter Data

The following tables summarize crucial data derived from crystallographic studies of TIPTDS analogs. This information provides a validated baseline for understanding the expected structure of TIPTDS.

| Parameter | Tetraisobutylthiuram Disulfide[4][6] | Tetramethylthiuram Disulfide[7] | General Thiuram Disulfides[3] |

| Crystal System | Triclinic | Monoclinic (reported as P1) | - |

| Space Group | P-1 | P1 | - |

| a (Å) | - | 6.9130(10) | - |

| b (Å) | - | 6.9250(10) | - |

| c (Å) | - | 11.8020(10) | - |

| C-S-S-C Torsion Angle | -85.81(2)° | - | ~90° |

| NCS₂/NCS₂ Dihedral Angle | 85.91(5)° | - | ~90° |

| Bond | Typical Bond Length (Å) | Causality and Significance |

| S-S (disulfide) | ~2.00 | The central, redox-active bond. Its length indicates a stable single bond.[3] |

| C=S (thione) | ~1.65-1.70 | Shorter than a C-S single bond, indicating double-bond character. |

| C-N | ~1.33 | Significantly shorter than a C-N single bond (~1.47 Å), indicating partial double-bond character due to resonance. This restricts rotation and enforces planarity of the NCS₂ unit.[3] |

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of tetraisobutylthiuram disulfide are organized into sheets, with adjacent sheets related by inversion centers.[4][6] The specific conformation of the flexible alkyl groups and the overall crystal packing are stabilized by numerous weak intra- and intermolecular S···H—C close contacts.[4][6] These non-covalent interactions are critical for achieving a stable crystal lattice and are a key area of study in crystal engineering. The bulky isopropyl groups of TIPTDS would be expected to play a dominant role in dictating the packing arrangement.

Part 4: Implications for Drug Development and Research

Connecting Structure to Biological Function

The precise three-dimensional structure of TIPTDS is not just a static picture; it is a roadmap to its chemical reactivity and potential biological activity. For drug development professionals, understanding this structure is paramount for rational drug design and for predicting metabolic pathways.

The Disulfide Bond: A Redox-Sensitive Switch

The central disulfide bond is the molecule's most important functional feature from a pharmaceutical perspective. It is susceptible to reductive cleavage by endogenous thiols, most notably glutathione (GSH).[8] The intracellular concentration of GSH is significantly higher than its extracellular concentration, and it is often further elevated in the microenvironment of tumors.[8] This differential provides a powerful mechanism for targeted drug action.

Caption: Reductive cleavage of TIPTDS by glutathione (GSH) to form active metabolites.

This redox sensitivity is the cornerstone of several therapeutic strategies:

-

Prodrug Activation: TIPTDS can be viewed as a prodrug that, upon entering a high-GSH environment like a cancer cell, is cleaved to release two equivalents of the active diisopropyldithiocarbamate metabolite. This metabolite can then chelate metal ions or interact with key cellular enzymes.

-

Targeted Drug Delivery: The disulfide linkage is widely used as a cleavable linker in advanced drug delivery systems.[8] A cytotoxic agent can be attached to a nanoparticle or targeting moiety via a disulfide bond, ensuring it remains inert in circulation but is released upon entry into the target cell.

The Role of the Isopropyl Groups

Compared to the well-known disulfiram (tetraethyl-) and thiram (tetramethyl-), the bulky isopropyl groups of TIPTDS are expected to significantly alter its physicochemical properties.

-

Lipophilicity: Increased alkyl substitution enhances lipophilicity, which can improve membrane permeability and alter the drug's pharmacokinetic profile.

-

Steric Hindrance: The larger isopropyl groups can influence how the molecule binds to target proteins, potentially increasing selectivity or altering the mode of inhibition compared to smaller analogs.

-

Safety Profile: In the context of rubber accelerators, larger branched alkyl chains have been investigated to create "nitrosamine safe" thiurams, as they are less likely to form carcinogenic N-nitrosamines.[9][10] This has potential implications for the safety profile of TIPTDS as a therapeutic agent.

Conclusion

The crystal structure analysis of this compound, informed by high-resolution data from its close analogs, provides invaluable insights for both fundamental chemistry and applied pharmaceutical science. The journey from rational synthesis and meticulous crystallization to detailed structural elucidation reveals a molecule with a distinct three-dimensional architecture governed by a propeller-like conformation and stabilized by weak intermolecular forces. This structural blueprint is intrinsically linked to its function, with the redox-active disulfide bond and bulky isopropyl groups defining its potential as a targeted therapeutic agent or a component in advanced drug delivery systems. For researchers in this field, a deep understanding of this structure is the critical first step toward harnessing its full potential.

References

-

Tiekink, E. R. T., & Babar, A. (2017). Crystal structure of tetraisobutylthiuram disulfide. IUCrData, 2(11), x171661. [Link]

-

Tiwari, R., Chauhan, J., & Tiwari, R. K. (2007). X-ray crystallographic studies on tetramethyl thiramdisulphide or bis (dimethyl thiocarbamoyl) disulphide. Trade Science Inc.[Link]

-

Nash, R. A., et al. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Wikipedia. (n.d.). Thiuram disulfide. [Link]

-

Tiekink, E. R. T., & Babar, A. (2017). Crystal structure of tetraisobutylthiuram disulfide. Acta Crystallographica Section E: Crystallographic Communications, E73(Pt 11), 1660–1663. [Link]

-

Robinson Brothers. (n.d.). Nitrosamine Thiuram Disulfide. [Link]

-

Virdi, R., Grover, B., & Ghuman, K. (2018). “NITROSAMINE SAFE” THIURAM DISULFIDE. Rubber Chemistry and Technology. [Link]

-

Lu, C., et al. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega, 5(37), 23766–23773. [Link]

-

PubChemLite. (n.d.). This compound (C14H28N2S4). [Link]

-

Tiwari, R., Chauhan, J., & Tiwari, R. K. (2007). X-ray crystallographic studies on tetramethyl thiramdisulphide or bis (dimethyl thiocarbamoyl) disulphide. Analytical Chemistry: An Indian Journal, 3(5-6), 370-372. [Link]

-

Nash, R. A., et al. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Taylor & Francis Online. [Link]

-

GSRS. (n.d.). N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE. [Link]

-

Royappa, T. (n.d.). X-ray Crystallography. CCDC. [Link]

-

Li, J., et al. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. International Journal of Nanomedicine, 19, 6495–6516. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Thiuram disulfide - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of tetraisobutylthiuram disulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. robinsonbrothers.uk [robinsonbrothers.uk]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of tetraisopropylthiuram disulfide

An In-depth Technical Guide to Tetraisopropylthiuram Disulfide: Physicochemical Properties, Reactivity, and Analytical Methodologies

Introduction

This compound, also known as Bis(diisopropylthiocarbamoyl) disulfide, is an organosulfur compound belonging to the thiuram disulfide family.[1] Characterized by a central disulfide bond flanked by two thiocarbonyl groups attached to isopropyl substituents, this molecule serves as a versatile reagent in organic synthesis and holds potential for investigation in materials science and drug discovery. Its unique structural features govern its reactivity, making it a valuable tool for introducing thiol equivalents and preparing complex sulfur-containing molecules.[2] This guide provides a comprehensive overview of its core physical and chemical properties, outlines authoritative analytical methodologies for its characterization, and discusses its current and potential applications for researchers and development professionals.

Core Physicochemical Properties

The physical state and solubility of this compound are fundamental to its handling, storage, and application in experimental settings. It typically presents as a white to pale yellow crystalline powder.[3][4] Its nonpolar nature, conferred by the fourteen carbon atoms and four sulfur atoms, dictates its solubility profile, rendering it insoluble in water but soluble in various organic solvents such as chloroform and benzene.[4][5]

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Bis(diisopropylthiocarbamoyl) disulfide | [1] |

| CAS Number | 4136-91-8 | [1][3][6] |

| Molecular Formula | C₁₄H₂₈N₂S₄ | [1][6] |

| Molecular Weight | 352.65 g/mol | [1][4] |

| Appearance | White to light yellow powder/crystal | [3][4] |

| Melting Point | 115-117 °C | [4] |

| Boiling Point | 408.5 ± 28.0 °C (Predicted) | [4][5] |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Insoluble in water; Soluble in chloroform (2.5%), benzene, gasoline. | [4][5] |

Chemical Characterization and Reactivity

Spectroscopic Profile

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are not universally published, its characteristic features can be reliably predicted based on its molecular structure and data from analogous compounds like tetramethylthiuram disulfide.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C-N bond stretching within the dithiocarbamate moiety. The C=S (thiocarbonyl) stretch would also be a key feature, though its position can be variable. The absence of S-H stretching bands confirms the disulfide structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be dominated by signals from the isopropyl groups. One would expect to see a septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃), with integration values corresponding to the 28 protons in the molecule.

-

¹³C NMR: The carbon NMR would show distinct signals for the methyl, methine, and thiocarbonyl (C=S) carbons, providing a clear carbon fingerprint of the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of 352.65 g/mol .[1] Analysis of the fragmentation pattern could reveal cleavage at the S-S bond, a characteristic feature of disulfides.

Synthesis Pathway

Tetraalkylthiuram disulfides are typically synthesized via the oxidative coupling of two dithiocarbamate molecules. This process begins with the reaction of a secondary amine (in this case, diisopropylamine) with carbon disulfide, often in the presence of a base to deprotonate the amine. The resulting dithiocarbamate salt is then oxidized using an agent like iodine (I₂) or hydrogen peroxide to form the disulfide bridge.[9][10] The choice of synthetic route can be critical, especially for sterically hindered amines like diisopropylamine, where stronger bases like organolithium reagents may be required for efficient deprotonation prior to reaction with CS₂.[11]

Sources

- 1. scbt.com [scbt.com]

- 2. 二硫化四异丙基秋兰姆 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound CAS#: 4136-91-8 [amp.chemicalbook.com]

- 5. This compound | 4136-91-8 [amp.chemicalbook.com]

- 6. This compound [oakwoodchemical.com]

- 7. Tetramethylthiuram disulfide [webbook.nist.gov]

- 8. Tetramethylthiuram Disulfide(137-26-8) 1H NMR spectrum [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to the Solubility of Tetraisopropylthiuram Disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of tetraisopropylthiuram disulfide. Recognizing the limited availability of exhaustive quantitative data in the public domain, this document furnishes a blend of known solubility parameters, predictive analysis based on physicochemical principles, and robust experimental protocols to empower researchers in their specific applications.

Introduction to this compound

This compound, with the chemical formula C14H28N2S4, is an organosulfur compound belonging to the thiuram disulfide class.[1][2][3] These compounds are characterized by a disulfide bond linking two dithiocarbamate moieties.[4] this compound is a pale yellow, solid crystalline powder with a melting point of 115-117 °C.[1][5] Its molecular structure, featuring bulky isopropyl groups, significantly influences its interaction with various solvents.

Understanding the solubility of this compound is paramount for a range of applications, from its use as a rubber accelerator to its potential in synthetic organic chemistry and drug development.[5][6] Proper solvent selection is critical for reaction kinetics, purification processes, and the formulation of final products.

Physicochemical Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a compound in a given solvent.[7][8] This principle is rooted in the polarity of both the solute (this compound) and the solvent.

-

Polar Solvents: These solvents possess large dipole moments and often have hydrogen-bonding capabilities (e.g., water, ethanol, methanol).

-

Nonpolar Solvents: These solvents have low dipole moments and are characterized by van der Waals forces (e.g., hexane, toluene, benzene).

-

Intermediate/Aprotic Polar Solvents: This class of solvents has significant dipole moments but lacks hydrogen-bonding capabilities (e.g., acetone, chloroform, dimethyl sulfoxide).

The molecular structure of this compound, with its nonpolar isopropyl groups and the polarizable sulfur-sulfur bond, suggests a complex solubility profile. The large nonpolar surface area imparted by the four isopropyl groups would predict good solubility in nonpolar organic solvents.

To further inform our predictions, we can look at a close analogue, tetramethylthiuram disulfide (Thiram). Thiram is reported to be easily soluble in benzene, chloroform (230 g/L), and acetone (80 g/L), and slightly soluble in ether and ethanol (<10 g/L), while being insoluble in water (30 mg/L).[9][10] The larger and more nonpolar isopropyl groups on this compound compared to the methyl groups on Thiram would suggest an even greater affinity for nonpolar solvents and potentially lower solubility in more polar solvents like ethanol.

Known and Predicted Solubility of this compound

While comprehensive quantitative data is not widely published, some specific solubility information for this compound is available.

| Solvent | Chemical Formula | Type | Known Solubility |

| Chloroform | CHCl3 | Polar Aprotic | 2.5% (w/v)[5][6][11] |

Based on the principles outlined above and the data from its analogue, Thiram, we can predict the solubility of this compound in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | The nonpolar aromatic rings can effectively solvate the nonpolar isopropyl groups. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High | The aliphatic chains will interact favorably with the isopropyl groups, though perhaps less effectively than aromatic rings. |

| Chlorinated | Dichloromethane, Chloroform | High | The known solubility in chloroform supports this prediction. These solvents have a good balance of polarity to interact with the whole molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The moderate polarity of ketones should allow for reasonable solvation. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Similar to ketones, the moderate polarity should lead to some degree of solubility. |

| Alcohols | Ethanol, Methanol | Low | The hydrogen-bonding network of alcohols is not ideal for solvating the large nonpolar structure of the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These highly polar solvents are often excellent solvents for a wide range of organic compounds. |

| Water | H2O | Very Low/Insoluble | The highly nonpolar nature of the molecule makes it immiscible with water. |

Experimental Protocol for Solubility Determination

Given the limited published data, an experimental determination of solubility is often necessary. The following protocol provides a reliable method for quantifying the solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (high purity)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Pipette a known volume of the solvent of interest into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Workflow Diagram:

Caption: Decision tree for solvent selection.

Conclusion

While a comprehensive public database on the solubility of this compound in a wide array of organic solvents is currently lacking, a strong predictive understanding can be achieved through the application of fundamental chemical principles and by drawing comparisons with closely related analogues. The known solubility in chloroform provides a valuable quantitative data point. For applications requiring precise solubility data, the experimental protocol detailed in this guide offers a robust and reliable method for its determination. By combining theoretical knowledge with empirical testing, researchers can confidently select and utilize appropriate solvents for their work with this compound.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Wikipedia. (n.d.). Thiuram disulfide. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Solubility of Things. (n.d.). Tetraethyl thiuram disulfide. Retrieved from [Link]

-

(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

GSRS. (n.d.). N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE. Retrieved from [Link]

-

Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator | ACS Omega. (2020, September 10). Retrieved from [Link]

-

PubChem. (n.d.). Thiram. Retrieved from [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Thiuram disulfide - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 4136-91-8 [amp.chemicalbook.com]

- 6. This compound 98 4136-91-8 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. Tetramethylthiuram Disulfide CAS#: 137-26-8 [m.chemicalbook.com]

- 10. Thiram | C6H12N2S4 | CID 5455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 4136-91-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Thermal Decomposition of Tetraisopropylthiuram Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraisopropylthiuram disulfide (TIPTD) is a crucial compound in industrial vulcanization processes and holds potential in pharmaceutical applications. Its thermal decomposition is a complex process fundamental to its function, involving intricate radical mechanisms and yielding a variety of products. This guide provides a comprehensive examination of the thermal degradation of TIPTD, synthesizing theoretical mechanisms with practical analytical methodologies. We delve into the core chemical pathways, detail robust experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provide a framework for data interpretation. This document serves as an authoritative resource, grounding its claims in established scientific literature to support advanced research and development.

Introduction: Significance of this compound

This compound, with the chemical formula ([(CH₃)₂CH]₂NC(S)S)₂, is a member of the thiuram disulfide family. These compounds are distinguished by a disulfide bond flanked by two thiocarbonyl groups. TIPTD's primary application is as an ultra-accelerator in the sulfur vulcanization of rubber, a process that imparts strength and durability to elastomeric materials like natural rubber and polybutadiene.[1][2] In these systems, thiurams can act as sulfur donors, initiating the formation of cross-links between polymer chains.[3] Beyond polymer science, the dithiocarbamate structure, which is related to thiurams, has been explored for various applications, including as a fungicide and in analytical chemistry.[4][5][6]

The efficacy and behavior of TIPTD in its applications are intrinsically linked to its thermal stability. Understanding the precise conditions under which it decomposes, the mechanism of this decomposition, and the resulting products is paramount for process optimization, quality control, and the development of new applications.

The Theoretical Framework of Thermal Decomposition

The thermal decomposition of thiuram disulfides is predominantly a radical-mediated process. While direct literature on TIPTD is sparse, the mechanism can be reliably inferred from extensive studies on analogous compounds like tetramethylthiuram disulfide (TMTD).[7][8][9]

The Core Decomposition Mechanism

The process initiates with the homolytic cleavage of the weakest bond in the molecule: the sulfur-sulfur bond of the disulfide bridge. This is the rate-determining step, requiring significant thermal energy to overcome the bond dissociation energy.

-

Initiation: S-S Bond Homolysis: Upon heating, the disulfide bond breaks, generating two resonance-stabilized dithiocarbamyl radicals.

R₂N-C(S)-S-S-C(S)-NR₂ → 2 [R₂N-C(S)-S•] (where R = isopropyl group)

-

Propagation and Product Formation: These highly reactive radicals can undergo several subsequent reactions:

-

Desulfurization: The radical can eliminate a sulfur atom to form a thiocarbamyl radical and elemental sulfur.

-

Reaction with Polymer Chains (in vulcanization): The dithiocarbamyl radical can abstract a hydrogen atom from an allylic position on a polymer chain (e.g., polyisoprene), creating a polymer radical. This polymer radical then reacts with sulfur to form the crucial cross-links.[2]

-

Secondary Decomposition: The radicals can further fragment, leading to the formation of volatile products. A key product is carbon disulfide (CS₂), which can form through complex rearrangements.[7][8] The isopropyl groups can also lead to the formation of corresponding amines (diisopropylamine) and olefins (propene).

-

The overall mechanism is a cascade of radical reactions, heavily influenced by temperature, the surrounding chemical environment, and the presence of other reactive species.

Visualizing the Decomposition Pathway

The logical flow of the primary decomposition can be represented as follows:

Caption: Primary thermal decomposition pathway of TIPTD.

Analytical Methodologies for Characterization

A multi-faceted analytical approach is required to fully characterize the thermal decomposition of TIPTD. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for determining thermal stability and transitions, while Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is essential for identifying the decomposition products.[10][11][12][13]

Experimental Workflow

The comprehensive analysis follows a logical progression from macroscopic thermal behavior to molecular-level product identification.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lusida.com [lusida.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of dithiocarbamate–thiuram disulfide mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Theoretical study of the thermal decomposition of dimethyl disulfide. | Semantic Scholar [semanticscholar.org]

- 8. Theoretical study of the thermal decomposition of dimethyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The thermal decomposition of methyl disulfide - UBC Library Open Collections [open.library.ubc.ca]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Real-Time Pyrolysis Dynamics of Thermally Aged Tire Microplastics by TGA-FTIR-GC/MS [mdpi.com]

- 12. shimadzu.com [shimadzu.com]

- 13. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to Tetraisopropylthiuram Disulfide (CAS 4136-91-8)

This technical guide provides a comprehensive overview of Tetraisopropylthiuram Disulfide, a compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its chemical and physical properties, synthesis and manufacturing considerations, analytical methodologies, and a critical evaluation of its current and potential applications, with a particular focus on its relationship to the well-known drug, Disulfiram.

Introduction and Chemical Identity

This compound, with the CAS number 4136-91-8, is an organic sulfur compound belonging to the thiuram disulfide family.[1][2] Its structure is characterized by a disulfide bond linking two dithiocarbamate moieties, each substituted with two isopropyl groups on the nitrogen atom. This symmetrical molecule possesses the chemical formula C14H28N2S4 and a molecular weight of 352.65 g/mol .[1][2][3] While it has established applications in industrial processes, particularly as a rubber accelerator, its structural analogy to therapeutically active compounds warrants a closer examination of its potential in the life sciences.[4]

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder with a characteristic amine-like odor.[5] It exhibits solubility in organic solvents such as chloroform, benzene, and gasoline, but is insoluble in water.[4][5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 4136-91-8 | [1][3] |

| Molecular Formula | C14H28N2S4 | [1][2][3] |

| Molecular Weight | 352.65 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 115-117 °C | [5][6] |

| Boiling Point (Predicted) | 408.5 ± 28.0 °C | [5] |

| Density (Predicted) | 1.124 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in chloroform (2.5%), benzene, gasoline; Insoluble in water | [4][5][6] |

Synthesis and Manufacturing

The synthesis of tetraalkylthiuram disulfides, including the tetraisopropyl derivative, generally involves the reaction of a secondary amine with carbon disulfide, followed by oxidative coupling.[7][8] A common laboratory-scale synthesis is outlined below.

General Synthetic Pathway

The synthesis of this compound proceeds via a two-step one-pot reaction. First, diisopropylamine reacts with carbon disulfide in the presence of a base to form the diisopropyldithiocarbamate salt. This intermediate is then oxidized to yield the final disulfide product.

Figure 1: General synthetic scheme for this compound.

Exemplary Laboratory Protocol

A generalized protocol for the synthesis of tetraalkylthiuram disulfides is as follows. Note that specific conditions may need optimization for this compound.

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with diisopropylamine and a suitable solvent (e.g., an isopropyl alcohol-water mixture).

-

Dithiocarbamate Formation: The reaction mixture is cooled, and carbon disulfide is added dropwise while maintaining the temperature in a controlled range (e.g., 28-35 °C). A base, such as sodium hydroxide, is added to facilitate the reaction and neutralize the formed dithiocarbamic acid.

-

Oxidative Coupling: An oxidizing agent, such as hydrogen peroxide, potassium peroxodisulfate, or sodium hypochlorite, is then added to the reaction mixture. The reaction is monitored until completion, which can be indicated by a change in color of the mixture.

-

Isolation and Purification: The solid product is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.[8]

Analytical Methods for Quality Control

Ensuring the purity of this compound is crucial for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method for the purity analysis of thiuram disulfides can be developed based on established procedures for similar compounds.[5]

-

Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation.

-

Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water is commonly employed.

-

Detection: UV detection at a wavelength between 254-350 nm is effective for quantification.[5]

-

Quantification: The purity of the sample can be determined using an external standard method with a reference standard of known purity.[5]

Step-by-Step HPLC Protocol Outline

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or tetrahydrofuran) in a volumetric flask to a final concentration of approximately 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase: Methanol/Water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.

Figure 2: Workflow for HPLC purity analysis of this compound.

Mechanism of Action and Biological Potential: A Comparative Perspective

While this compound itself has limited documented biological activity in the context of drug development, its structural analog, Tetraethylthiuram disulfide (Disulfiram), is a well-established therapeutic agent.[9] Disulfiram has been used for decades in the treatment of alcohol use disorder and is being repurposed for cancer therapy.[7][8][9] The biological activity of thiuram disulfides is largely attributed to their ability to undergo thiol-disulfide exchange reactions with cysteine residues in proteins.

Thiol-Disulfide Exchange: A Key Mechanism

The disulfide bond in thiuram disulfides is susceptible to nucleophilic attack by thiol groups, such as the side chain of cysteine residues in enzymes and other proteins.[10] This reaction leads to the formation of a mixed disulfide and the release of a dithiocarbamate molecule. This covalent modification can alter the structure and function of the target protein, leading to enzyme inhibition or disruption of cellular signaling pathways.[10][11]

The Case of Disulfiram: An Insight into Potential Activity

Disulfiram's therapeutic effects stem from its ability to inhibit aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism.[3] This inhibition is a result of the thiol-disulfide exchange with a cysteine residue in the active site of ALDH. More recently, Disulfiram has been shown to exhibit anticancer activity through various mechanisms, including the inhibition of the proteasome, induction of oxidative stress, and chelation of metal ions.[3]

Given the structural similarity between this compound and Disulfiram, it is plausible that the former could exhibit similar biological activities. The isopropyl groups in place of the ethyl groups may influence its lipophilicity, steric hindrance, and metabolic stability, which could in turn modulate its potency and selectivity towards biological targets. However, it is crucial to emphasize that this is a hypothesis, and dedicated research is required to investigate the biological effects of this compound.

Applications Beyond the Pharmaceutical Realm

This compound has found utility in several industrial and chemical applications.

-

Rubber Vulcanization: It serves as a primary or secondary accelerator in the vulcanization of natural and synthetic rubbers.

-

Chemical Synthesis: It is used as a source for the diisopropyldithiocarbamate ligand in coordination chemistry. It can also be employed for the incorporation of a thiol equivalent into heterocyclic compounds and in the preparation of unsymmetrical sulfides.[6]

-

Metal Extraction: It has been utilized as an extractant for silver (I) from photographic fixing solutions.[6]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate precautions.[6]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, and eye protection. A dust mask is recommended to avoid inhalation of the powder.[6]

-

Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container, away from oxidizing agents.[12]

Conclusion and Future Directions

This compound is a versatile chemical with established industrial applications. While its direct role in drug development is currently unexplored, its structural relationship to Disulfiram suggests a potential for biological activity that warrants investigation. Future research should focus on screening this compound against various biological targets, particularly enzymes with reactive cysteine residues, to elucidate any potential therapeutic value. A thorough toxicological evaluation would also be a prerequisite for any consideration of its use in a biological context. For now, it remains a valuable tool for chemists in synthesis and material science.

References

- CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide - Google P

-

Mishra, S., Ragunathan, G., et al. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Taylor & Francis. (URL: [Link])

-

Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures - Taylor & Francis Online. (2024). (URL: [Link])

-

Grover, G. J., & Miller, M. G. (1981). Use of Tetraethylthiuram Disulfide to Discriminate between Alternative Respiration and Lipoxygenase. Plant Physiology, 67(5), 962–964. (URL: [Link])

-

Childers, K., & Kary, C. (2022). Disulfiram: Mechanisms, Applications, and Challenges. Pharmaceuticals, 15(3), 323. (URL: [Link])

-

Hasegawa, R., Takahashi, M., Furukawa, F., Toyoda, K., Sato, H., Jang, J. J., & Hayashi, Y. (1988). Carcinogenicity study of tetramethylthiuram disulfide (thiram) in F344 rats. Toxicology, 51(2-3), 155–165. (URL: [Link])

-

Disulfiram and Disulfiramlike Reactions | Goldfrank's Toxicologic Emergencies, 10e | AccessEmergency Medicine. (URL: [Link])

- SAFETY DATA SHEET - TCI Chemicals. (URL: Not available)

-

N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE - gsrs. (URL: [Link])

-

tetraethylthiuram disulfide disulfiram: Topics by Science.gov. (URL: [Link])

-

Spivey, T. L., et al. (2019). Pharmacological evaluation of disulfiram analogs as antimicrobial agents and their application as inhibitors of fosB-mediated fosfomycin resistance. Bioorganic & Medicinal Chemistry, 27(1), 134-141. (URL: [Link])

-

Childers, K., & Kary, C. (2022). Disulfiram: Mechanisms, Applications, and Challenges. MDPI. (URL: [Link])

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. (URL: [Link])

-

Hansen, R. E., & Winther, J. R. (2009). Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation. Redox Report, 14(4), 147–153. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 4136-91-8 [amp.chemicalbook.com]

- 5. CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide - Google Patents [patents.google.com]

- 6. This compound 98 4136-91-8 [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Discovery and history of tetraisopropylthiuram disulfide

An In-Depth Technical Guide to Tetraisopropylthiuram Disulfide: From Industrial Vulcanization to Advanced Chemical Synthesis

Introduction: Unveiling a Key Organosulfur Compound

This compound, chemically known as Bis(diisopropylthiocarbamoyl) disulfide, is a multifaceted organosulfur compound belonging to the thiuram disulfide family.[1] While it may not possess the same level of recognition as its analogue, tetraethylthiuram disulfide (Disulfiram), it holds significant importance in industrial chemistry and is a subject of growing interest in specialized synthetic applications. Primarily recognized for its role as an ultra-fast accelerator in the vulcanization of rubber, its unique chemical properties are paving the way for its use in more nuanced chemical transformations.[2][3]

This guide provides a comprehensive overview of this compound, from its historical roots within the broader context of thiuram chemistry to its synthesis, mechanisms of action, and diverse applications. It is designed for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Historical Context and the Rise of Thiuram Disulfides

The history of this compound is intrinsically linked to the development of the rubber industry and the broader family of tetraalkylthiuram disulfides. The initial impetus for the investigation of these compounds was the search for agents that could accelerate the sulfur vulcanization of rubber, a process that transforms soft, tacky natural rubber into a durable, elastic material.

The early 20th century saw a surge in the discovery of organic accelerators, which dramatically reduced the time and temperature required for vulcanization.[4] Thiuram disulfides emerged as a particularly potent class of "ultra-accelerators."[3][5] While tetraethylthiuram disulfide (TETD) and tetramethylthiuram disulfide (TMTD) became widely adopted, derivatives like this compound were developed to offer specific processing characteristics and properties to the final vulcanized product.

Parallel to its industrial applications, the biological activity of this chemical family was also uncovered. TETD was famously repurposed as the drug Disulfiram (Antabuse) for the treatment of alcohol use disorder, a history that began in the mid-20th century.[6][7][8] This dual history—as both an industrial workhorse and a biologically active agent—highlights the rich and varied chemistry of the thiuram disulfide scaffold. The sensitivity and allergic reactions to thiurams, first noted in rubber industry workers in the 1920s and later in other occupations, also form a significant part of their history.[9][10]

Synthesis and Physicochemical Properties

The synthesis of tetraalkylthiuram disulfides, including the tetraisopropyl derivative, is a well-established process in organic chemistry, though not without its challenges. The most common approach involves the oxidative coupling of two dithiocarbamate salt molecules, which are themselves formed from the reaction of a secondary amine with carbon disulfide.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process, often performed in a one-pot reaction:

-

Formation of the Dithiocarbamate Salt: Diisopropylamine reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form the sodium diisopropyldithiocarbamate salt.

-

Oxidative Coupling: The intermediate salt is then oxidized using an agent like hydrogen peroxide, potassium peroxodisulfate, or even electrochemically, to form the disulfide bond of this compound.[11][12]

Challenges in synthesis include the potential for side reactions, such as the formation of polysulfides, which can complicate purification and affect the final product's properties.[13][14] Optimized methods often focus on controlling pH and reaction temperature to maximize yield and purity.[11][15]

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative laboratory-scale synthesis adapted from established methods.[11]

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with diisopropylamine and an isopropyl alcohol-water solvent mixture.

-

Dithiocarbamate Formation: The solution is cooled, and carbon disulfide is added dropwise while maintaining the temperature between 28-35 °C. An aqueous solution of sodium hydroxide is added concurrently to maintain a basic pH (around 9.5). The reaction is stirred until the formation of the dithiocarbamate salt is complete.

-

Oxidation: An oxidizing agent, such as a solution of hydrogen peroxide, is added slowly from the dropping funnel. The temperature is carefully controlled during this exothermic step.

-

Precipitation and Isolation: As the oxidation proceeds, the this compound product precipitates from the solution as a solid.

-

Filtration and Washing: The reaction mixture is filtered, and the collected solid is washed thoroughly with water to remove any inorganic salts.

-

Drying: The final product is dried under vacuum to yield a white to light-yellow crystalline powder.[16][17]

Physicochemical Data

The key properties of this compound are summarized below for easy reference.

| Property | Value | References |

| CAS Number | 4136-91-8 | [1][16][18] |

| Molecular Formula | C₁₄H₂₈N₂S₄ | [1][16][19] |

| Molecular Weight | 352.65 g/mol | [1][17][18] |

| Appearance | White to light yellow powder/crystal | [16][17] |

| Melting Point | 115-117 °C | [16][17][18] |

| Solubility | Insoluble in water; Soluble in chloroform, benzene. | [16][18] |

| SMILES | CC(C)N(C(C)C)C(=S)SSC(=S)N(C(C)C)C(C)C | [18][19] |

| InChIKey | ZUYREEAWHZRZDX-UHFFFAOYSA-N | [18][19] |

Mechanisms of Action and Key Applications

The utility of this compound stems from the reactivity of its central disulfide bond. This bond can undergo homolytic cleavage at elevated temperatures or react with nucleophiles, dictating its primary applications.

Industrial Application: Rubber Vulcanization

The predominant use of this compound is as an ultra-fast accelerator in the vulcanization of natural and synthetic rubbers.[3] In sulfur-free or low-sulfur "efficient vulcanization" (EV) systems, it can also act as a sulfur donor.[20]

The mechanism involves the thermal decomposition of the thiuram disulfide into dithiocarbamate radicals. These highly reactive radicals can abstract hydrogen from the polymer backbone or react with elemental sulfur to form polysulfidic species. These species then react with polymer chains to create the sulfide cross-links that give rubber its strength and elasticity.[4][21] The use of thiuram accelerators allows for curing at moderate temperatures and can improve the heat resistance of the final product.[2]

Application in Chemical Synthesis: Thiol-Disulfide Exchange

For drug development professionals, the most relevant chemical property of thiuram disulfides is their participation in thiol-disulfide exchange reactions. The disulfide bond is susceptible to nucleophilic attack by thiols (R-SH). This reaction results in the formation of a new, mixed disulfide and the release of a dithiocarbamate salt.[22]

This reactivity is critical when considering drug-excipient compatibility. For instance, a drug product containing a thiol group (like the ACE inhibitor captopril) could potentially react with thiuram disulfides leached from rubber stoppers used in vials.[22] This reaction would lead to the formation of a new drug-adduct, impacting the drug's stability and efficacy. Understanding this potential interaction is crucial for formulation development and stability studies. Conversely, this predictable reactivity can be harnessed in synthetic chemistry to introduce dithiocarbamate functionalities or to create specific disulfide-linked conjugates.

Biological and Pharmacological Potential

While this compound itself is not used as a therapeutic, the biological activity of the thiuram disulfide class is well-documented.[23] The mechanism often involves interaction with biological thiols, such as cysteine residues in enzymes, through the same thiol-disulfide exchange chemistry. This can disrupt protein function. The action of Disulfiram, for example, is based on the irreversible inhibition of aldehyde dehydrogenase, leading to an accumulation of acetaldehyde and unpleasant symptoms upon alcohol consumption.[24] This shared mechanism suggests that other thiuram disulfides, including the tetraisopropyl derivative, could exhibit a range of biological activities, making them interesting scaffolds for further investigation in drug discovery.

Conclusion and Future Outlook

This compound is a compound with a rich history grounded in the industrial revolution of rubber manufacturing. Its primary role as a vulcanization accelerator has been refined over decades, contributing to the production of countless durable rubber goods. However, a deeper look into its chemistry reveals a molecule with significant potential beyond this traditional application.

For scientists and researchers, the key takeaway is the reactivity of the disulfide bond. This functionality is not only the cornerstone of its industrial utility but also a gateway to novel applications in synthetic chemistry and a critical consideration in pharmaceutical development. As the demand for specialized polymers and advanced materials grows, and as the search for new biologically active scaffolds continues, the study of this compound and its derivatives is poised to open new avenues of discovery, reinforcing the enduring relevance of this classic organosulfur compound.

References

-

Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures. Taylor & Francis Online. [Link]

-

Full article: Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Taylor & Francis. [Link]

-

The use of antabus in the therapy of alcoholic patients. PubMed. [Link]

-

What is the vulcanization mechanism of thiuram accelerator rubber? Sunchemy. [Link]

-

Thiuram disulfide – Knowledge and References. Taylor & Francis. [Link]

-

Complexation of the vulcanization accelerator tetramethylthiuram disulfide and related molecules with zinc compounds including zinc oxide clusters (Zn4O4). PubMed. [Link]

-

Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides. PubMed. [Link]

-

Reaction conditions, yield and purity of tetraalkylthiuram disulfides obtained by methods A and B. ResearchGate. [Link]

-

(PDF) Synthesis of tetraalkylthiuram disulfides using different oxidants in recycling solvent mixture. ResearchGate. [Link]

-

Vulcanization & Accelerators. Lusida Rubber Products. [Link]

-

N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE. gsrs. [Link]

-

Thiuram Rubber Accelerators. DALIAN RICHON CHEM. [Link]

-

What Is the Role of Thiurams in Allergy to Natural Rubber Latex Products? PMC - NIH. [Link]

-

An evaluation of the use of tetraethylthiuram disulfide in the treatment of 560 cases of alcohol addiction. PubMed. [Link]

-

Crystal structure of tetraisobutylthiuram disulfide. ResearchGate. [Link]

-

Mechanism of devulcanization assisted by thiuram disulphides. ResearchGate. [Link]

-

Effective Electrochemical Synthesis of an Important Fungicide Tetramethylthiuram Disulfide and Its Bioactive Analogues. ACS Agricultural Science & Technology. [Link]

-

Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. NIH. [Link]

-

What Is the Role of Thiurams in Allergy to Natural Rubber Latex Products? ResearchGate. [Link]

-

This compound (C14H28N2S4). PubChemLite. [Link]

-

Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. NIH. [Link]

- Process for preparing tetra-benzyl thiram disulfide.

-

Disulfiram. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Why a promising treatment for alcohol abuse is barely used. YouTube. [Link]

-

Optimizing Patient Care in Alcohol Dependence Using Disulfiram Therapy. Taylor & Francis eBooks. [Link]

-

Drug interactions with potential rubber closure extractables Identification of thiol-disulfide exchange reaction products of captopril and thiurams. ResearchGate. [Link]

-

Use of Tetraethylthiuram Disulfide to Discriminate between Alternative Respiration and Lipoxygenase. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. lusida.com [lusida.com]

- 3. SYNTHETIC RUBBER, SUPPLIES ANTISCORCHING AGENT,RUBBER ANTIOXIDANT,RUBBER VULCANZING AGENTS,PVC.Thiuram Rubber Accelerators [richon-chem.com]

- 4. What is the vulcanization mechanism of thiuram accelerator rubber?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The use of antabus in the therapy of alcoholic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An evaluation of the use of tetraethylthiuram disulfide in the treatment of 560 cases of alcohol addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What Is the Role of Thiurams in Allergy to Natural Rubber Latex Products? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound CAS#: 4136-91-8 [amp.chemicalbook.com]

- 17. This compound | 4136-91-8 [amp.chemicalbook.com]

- 18. This compound 98 4136-91-8 [sigmaaldrich.com]

- 19. GSRS [gsrs.ncats.nih.gov]

- 20. specialchem.com [specialchem.com]

- 21. Complexation of the vulcanization accelerator tetramethylthiuram disulfide and related molecules with zinc compounds including zinc oxide clusters (Zn4O4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. taylorfrancis.com [taylorfrancis.com]

Probing the Rotational Landscape: A Technical Guide to the Theoretical Conformational Analysis of Tetraisopropylthiuram Disulfide

Abstract

Tetraisopropylthiuram disulfide (i-Pr4-TDS) is a molecule of significant interest in materials science and as a vulcanization accelerator. Its chemical efficacy and physical properties are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational landscape of i-Pr4-TDS. We will delve into the foundational principles of molecular mechanics and quantum chemical calculations, outlining a detailed protocol for a systematic conformational analysis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the computational study of flexible molecules.

Introduction: The Structural Significance of this compound

Tetraalkylthiuram disulfides are a class of organosulfur compounds with the general formula (R₂NCSS)₂.[1] These molecules play a crucial role as accelerators in the sulfur vulcanization of rubber and have applications in medicine and agriculture.[1] The central disulfide bond (S-S) and the adjacent thiocarbonyl groups form the reactive core of these molecules. The spatial arrangement of the bulky isopropyl groups in this compound (i-Pr4-TDS) significantly influences its reactivity, solubility, and interactions with other molecules.

The conformation of i-Pr4-TDS is primarily defined by the dihedral angles around the S-S bond and the C-N bonds of the dithiocarbamate moieties. Understanding the rotational barriers and the relative energies of the stable conformers is paramount for predicting its behavior in different chemical environments. Theoretical studies, leveraging the power of computational chemistry, provide a potent avenue to explore this conformational space in detail.

Theoretical Methodologies for Conformational Analysis

A robust theoretical investigation of molecular conformation typically employs a multi-pronged approach, combining the speed of molecular mechanics with the accuracy of quantum mechanics.[2]

Molecular Mechanics (MM): A First Glimpse into the Conformational Landscape

Molecular mechanics methods treat molecules as a collection of atoms held together by springs (bonds).[2] The energy of a particular conformation is calculated using a force field, which is a set of parameters that describe the potential energy of the bonds, angles, and dihedrals.

The primary advantage of MM is its computational efficiency, making it ideal for scanning a large conformational space to identify low-energy regions. For a molecule like i-Pr4-TDS, a systematic search involving the rotation of the S-S and C-N dihedral angles can be performed to generate a large number of potential conformers.

Quantum Mechanics (QM): Refining the Energetics and Electronic Structure

Quantum mechanics calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, the molecular energies.[3] Once a set of low-energy conformers is identified through MM, DFT calculations are employed to optimize their geometries and to obtain more reliable relative energies.

Key molecular properties that can be accurately calculated using QM methods include:

-

Optimized molecular geometries

-

Relative conformational energies

-

Partial atomic charges

The Conformational Space of this compound

The key degrees of freedom that dictate the conformation of i-Pr4-TDS are the dihedral angles around the disulfide bond (C-S-S-C) and the two dithiocarbamate C-N bonds. The steric hindrance imposed by the bulky isopropyl groups will be a major determinant of the preferred conformations.

Based on the known structure of thiuram disulfides, the dihedral angle between the two dithiocarbamate subunits is expected to be around 90°.[1] However, rotations around the C-N bonds can lead to different orientations of the isopropyl groups, giving rise to a set of distinct conformers.

dot

Caption: Molecular structure of this compound.

Plausible Conformers

A systematic conformational search would likely identify several low-energy conformers. The relative orientations of the isopropyl groups will be the primary distinguishing feature between these conformers. For instance, the isopropyl groups on each nitrogen atom can be oriented in a "syn" or "anti" fashion with respect to the C-N bond.

dot

Caption: Simplified representation of the conformational space.

Quantitative Conformational Data

A comprehensive theoretical study would yield quantitative data on the key dihedral angles and relative energies of the stable conformers. The table below presents a hypothetical summary of such results.

| Conformer | C-S-S-C Dihedral (°) | C-N Dihedral 1 (°) | C-N Dihedral 2 (°) | Relative Energy (kcal/mol) |

| A | ~90 | ~180 | ~180 | 0.00 |

| B | ~90 | ~0 | ~180 | 1.5 |

| C | ~90 | ~0 | ~0 | 3.0 |

Note: The values presented are illustrative and would need to be determined by actual calculations.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a robust computational workflow for the theoretical conformational analysis of i-Pr4-TDS.

Step 1: Initial Structure Generation

-

Build the 2D structure of this compound using a molecular editor.

-

Generate an initial 3D structure using a standard molecular mechanics force field (e.g., MMFF94).

Step 2: Molecular Mechanics Conformational Search

-

Define the rotatable bonds: Identify the S-S bond and the two C-N bonds as the primary rotational axes.

-